(2,5-Difluoro-4-methylphenyl)methanol
Overview
Description
The compound "(2,5-Difluoro-4-methylphenyl)methanol" is not directly mentioned in the provided papers. However, the papers discuss various diphenylmethanols and related compounds, which can offer insights into the chemical behavior and properties that might be relevant to the compound . These papers cover the synthesis, crystal structure, and intermolecular interactions of several diphenylmethanol derivatives, which are structurally related to "(2,5-Difluoro-4-methylphenyl)methanol" .
Synthesis Analysis
The synthesis of complex organic molecules like diphenylmethanol derivatives often involves multi-step reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. While the exact synthesis of "(2,5-Difluoro-4-methylphenyl)methanol" is not detailed, similar compounds are typically synthesized using methods such as Grignard reactions, as indicated in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that the synthesis of the compound may also involve the use of organometallic reagents.
Molecular Structure Analysis
The molecular structure of diphenylmethanol derivatives is characterized by the presence of phenyl groups attached to a central carbon atom bearing a hydroxyl group. The papers describe various crystal structures, such as the non-centrosymmetric monoclinic space group for biphenyl-2-methanol , which could be similar to the molecular structure of "(2,5-Difluoro-4-methylphenyl)methanol". The dihedral angles between the phenyl rings and the orientation of the hydroxyl group are key features that influence the molecular conformation.
Chemical Reactions Analysis
Diphenylmethanol derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the hydroxyl group. This includes the formation of esters, ethers, and other derivatives through nucleophilic substitution reactions. The presence of substituents like fluorine atoms can further influence the reactivity and selectivity of these transformations. The papers do not provide specific reactions for "(2,5-Difluoro-4-methylphenyl)methanol", but the chemical behavior of similar compounds suggests that it may undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylmethanol derivatives are influenced by their molecular structure and intermolecular interactions. The papers describe properties such as hydrogen bonding patterns and crystal packing, which can affect the compound's melting point, solubility, and stability . For example, the presence of hydrogen bonds can lead to higher melting points and lower solubility in non-polar solvents. The specific properties of "(2,5-Difluoro-4-methylphenyl)methanol" would likely be affected by the electron-withdrawing fluorine atoms and the electron-donating methyl group.
Scientific Research Applications
Methanol in Hydrogen Production
(2,5-Difluoro-4-methylphenyl)methanol, as a derivative of methanol, may find relevance in hydrogen production. Methanol serves as a liquid hydrogen carrier, producing high purity hydrogen when needed. The review by García et al. (2021) highlights current production pathways of hydrogen from methanol, including methanol steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts are noted for their activity and selectivity in these processes, though issues with deactivation and stability are challenges. Novel reactor technologies like porous copper fiber sintered-felt and membrane reactors are discussed for their efficiency improvements in hydrogen production García et al., 2021.
Methanol Crossover in Fuel Cells
The work by Heinzel and Barragán (1999) reviews the challenges posed by methanol crossover in direct methanol fuel cells (DMFCs), a critical barrier to their efficiency. This crossover from the anode to the cathode reduces the performance of DMFCs, necessitating the development of more impermeable polymer electrolytes Heinzel & Barragán, 1999.
Methanol in Chemical Synthesis
Cybulski (1994) discusses the use of methanol in liquid-phase synthesis, particularly in the context of coal gasification combined cycle power stations. Methanol's potential as a peaking fuel and its application in synthesizing other chemicals due to its clean-burning nature and versatility are highlighted Cybulski, 1994.
Methanol as a Marker for Insulating Paper Degradation
Jalbert et al. (2019) explore the use of methanol as a marker for assessing solid insulation conditions in power transformers. Methanol, identified during thermal ageing tests of oil-immersed insulating papers, provides insights into cellulosic insulation degradation in transformer mineral oil Jalbert et al., 2019.
Methanol in Energy Transport Systems
Liu et al. (2002) review the role of methanol in thermal energy transport systems, particularly focusing on a two-step liquid-phase methanol synthesis process for recovering wasted or unused heat from industrial sources. The development of low-temperature decomposition and synthetic catalysts, and the simulation of energy transport efficiency, are significant components of this research Liu et al., 2002.
Safety And Hazards
Safety information for “(2,5-Difluoro-4-methylphenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
(2,5-difluoro-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXZKIFYIAVLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595031 | |
Record name | (2,5-Difluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-4-methylphenyl)methanol | |
CAS RN |
252004-43-6 | |
Record name | (2,5-Difluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.